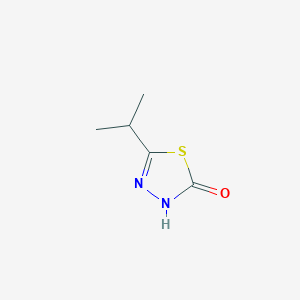

5-Isopropyl-1,3,4-thiadiazol-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-3H-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-3(2)4-6-7-5(8)9-4/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDJAZDRPCNHLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257261 | |

| Record name | 5-(1-Methylethyl)-1,3,4-thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84352-67-0 | |

| Record name | 5-(1-Methylethyl)-1,3,4-thiadiazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84352-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Methylethyl)-1,3,4-thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Isopropyl-1,3,4-thiadiazol-2-ol

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 5-Isopropyl-1,3,4-thiadiazol-2-ol. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on detailed experimental protocols and data presentation.

Introduction

This compound is a heterocyclic organic compound belonging to the 1,3,4-thiadiazole class. This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. While this compound itself is not extensively characterized in the literature, it serves as a key intermediate in the synthesis of more widely studied analogues, such as 5-Isopropyl-1,3,4-thiadiazole-2-thiol.

This guide will delve into the known chemical properties, synthesis, and the biological context of this compound, providing a valuable resource for researchers working with 1,3,4-thiadiazole derivatives.

Chemical Structure and Properties

The chemical structure of this compound features a five-membered 1,3,4-thiadiazole ring substituted with an isopropyl group at position 5 and a hydroxyl group at position 2.

Tautomerism: It is important to note that 2-hydroxy-1,3,4-thiadiazoles can exist in tautomeric equilibrium with their corresponding 1,3,4-thiadiazol-2(3H)-one form. The predominant tautomer can depend on the solvent and the solid-state packing.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Data

Specific experimental data for this compound is scarce in the literature. However, data for closely related analogues are available and can provide useful reference points.

| Property | 5-Isopropyl-1,3,4-thiadiazole-2-thiol | 5-Isopropyl-1,3,4-thiadiazol-2-amine |

| CAS Number | 37663-52-8 | 27115-74-8[1] |

| Molecular Formula | C₅H₈N₂S₂ | C₅H₉N₃S[1] |

| Molecular Weight | 160.26 g/mol | 143.21 g/mol [1][2][3] |

| IUPAC Name | 5-Isopropyl-1,3,4-thiadiazole-2-thiol | 5-propan-2-yl-1,3,4-thiadiazol-2-amine[3] |

| SMILES | CC(C)c1nnc(S)s1 | CC(C)C1=NN=C(S1)N[3] |

Synthesis and Experimental Protocols

This compound can be synthesized via a multi-step process, which can be further extended to produce its thiol analogue.

Caption: Synthesis pathway for this compound and its thiol analogue.

Synthesis of this compound

This protocol is based on the general synthesis of 2-hydroxy-1,3,4-thiadiazoles.

Step 1: Formation of the Thiosemicarbazone Intermediate

-

Dissolve thiosemicarbazide in a suitable solvent such as ethanol.

-

Slowly add isopropyl acyl chloride to the solution while stirring.

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to drive the condensation reaction to completion.

-

The resulting thiosemicarbazone intermediate may precipitate out of the solution and can be isolated by filtration.

Step 2: Cyclodehydration to this compound

-

Suspend the dried thiosemicarbazone intermediate in a suitable solvent.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux (typically 80-100°C) to facilitate the cyclodehydration.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the acid.

-

The product can be isolated by extraction and purified by recrystallization or column chromatography.

Conversion to 5-Isopropyl-1,3,4-thiadiazole-2-thiol

The hydroxyl group of this compound can be converted to a thiol group using a thiolation agent.[4]

Experimental Protocol:

-

Charge a reaction vessel with this compound and a suitable solvent (e.g., pyridine or toluene).

-

Carefully add phosphorus pentasulfide (P₂S₅) to the mixture in portions, as the reaction can be exothermic.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and pour it onto crushed ice.

-

The product will precipitate and can be collected by filtration.

-

Purify the crude product by recrystallization from a suitable solvent.

Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, the 1,3,4-thiadiazole core is a well-established pharmacophore. Derivatives have shown a broad range of biological activities.

-

Antimicrobial Activity: Many 1,3,4-thiadiazole derivatives exhibit potent antibacterial and antifungal properties.

-

Anticancer Activity: Certain compounds containing the 1,3,4-thiadiazole ring have demonstrated cytotoxicity against various cancer cell lines.

-

Anti-inflammatory Activity: This class of compounds has also been investigated for its potential to modulate inflammatory pathways.

The biological activity of these compounds is often attributed to their ability to interact with various enzymes and receptors within cells.

Caption: General workflow for biological screening of novel 1,3,4-thiadiazole derivatives.

Conclusion

This compound is a valuable chemical intermediate in the synthesis of biologically active 1,3,4-thiadiazole derivatives. Although direct experimental data for this specific compound is limited, its synthesis is achievable through established chemical transformations. The rich pharmacology of the 1,3,4-thiadiazole scaffold suggests that this compound and its derivatives are promising candidates for further investigation in drug discovery and development. This guide provides a foundational understanding for researchers to build upon in their exploration of this chemical space.

References

In-Depth Technical Guide: 5-Isopropyl-1,3,4-thiadiazol-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and key data for 5-Isopropyl-1,3,4-thiadiazol-2-ol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages established principles of organic synthesis and data from closely related analogues to provide a robust predictive and practical framework for researchers.

Core Molecular Data

The fundamental properties of this compound have been calculated based on its chemical structure. This compound is a derivative of the 1,3,4-thiadiazole heterocyclic system, which is a common scaffold in medicinal chemistry. It is important to note that this compound can exist in tautomeric forms, primarily as the -ol tautomer and the more stable keto tautomer, 5-isopropyl-1,3,4-thiadiazol-2(3H)-one. The properties listed below are for the overall molecular formula.

| Parameter | Value | Source |

| Molecular Formula | C₅H₈N₂OS | Calculated |

| Molecular Weight | 144.19 g/mol | Calculated |

| CAS Number | Not available | N/A |

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through the cyclization of a suitable thiosemicarbazide precursor. This is a well-established method for the formation of the 1,3,4-thiadiazole ring system.[1][2][3] The following protocol is a proposed synthetic route based on these established methodologies.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the cyclization of isobutyrylthiosemicarbazide.

Materials:

-

Thiosemicarbazide

-

Isobutyryl chloride

-

Pyridine

-

Concentrated Sulfuric Acid

-

Dichloromethane (DCM)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Synthesis of N-isobutyrylthiosemicarbazide (Intermediate):

-

In a 250 mL round-bottom flask, dissolve thiosemicarbazide (1 equivalent) in a minimal amount of pyridine under cooling in an ice bath.

-

Slowly add isobutyryl chloride (1 equivalent) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure N-isobutyrylthiosemicarbazide.

-

-

Cyclization to this compound:

-

To the purified N-isobutyrylthiosemicarbazide (1 equivalent) in a round-bottom flask, add concentrated sulfuric acid (5-10 equivalents) slowly while cooling in an ice bath.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Logical and Experimental Workflows

The synthesis of this compound follows a logical progression from commercially available starting materials to the final heterocyclic product. The key transformation is the acid-catalyzed intramolecular cyclization and dehydration of the thiosemicarbazide intermediate.

Caption: Proposed synthetic workflow for this compound.

Biological and Chemical Context

The 1,3,4-thiadiazole moiety is a well-known pharmacophore present in a variety of biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[4] The introduction of an isopropyl group at position 5 and a hydroxyl group at position 2 can influence the molecule's lipophilicity, solubility, and potential for hydrogen bonding, thereby modulating its biological activity and pharmacokinetic properties. The thiol analogue, 5-isopropyl-1,3,4-thiadiazole-2-thiol, is noted as a building block in medicinal and materials chemistry.[5] This suggests that the title compound could also serve as a valuable intermediate for the synthesis of more complex molecules.

References

- 1. connectjournals.com [connectjournals.com]

- 2. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. asianpubs.org [asianpubs.org]

- 5. 5-Isopropyl-1,3,4-thiadiazole-2-thiol | 37663-52-8 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Synthesis of 5-Isopropyl-1,3,4-thiadiazol-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 5-isopropyl-1,3,4-thiadiazol-2-ol, a heterocyclic compound of interest in medicinal and materials chemistry. The synthesis is presented with a focus on core chemical transformations, experimental considerations, and data presentation.

Introduction

This compound is a substituted 1,3,4-thiadiazole, a class of heterocyclic compounds known for a wide range of biological activities. The synthesis of this particular derivative follows a well-established route for 1,3,4-thiadiazole ring formation, primarily involving the cyclization of a thiosemicarbazide precursor. This guide will detail the key steps, from starting materials to the final product, based on established chemical principles.

Core Synthesis Pathway

The most common and efficient synthesis of this compound proceeds through a two-step process:

-

Formation of 1-Isobutyrylthiosemicarbazide: This intermediate is synthesized by the acylation of thiosemicarbazide with an isobutyryl derivative, typically isobutyric acid or isobutyryl chloride.

-

Cyclization to this compound: The 1-isobutyrylthiosemicarbazide intermediate undergoes acid-catalyzed intramolecular cyclization and dehydration to form the 1,3,4-thiadiazole ring. The product exists in tautomeric equilibrium with its 5-isopropyl-1,3,4-thiadiazol-2(3H)-one form.

The overall synthesis pathway is depicted below:

Experimental Protocols

While a specific protocol for this compound is not extensively detailed in the literature, the following methodologies are based on well-established procedures for the synthesis of analogous 1,3,4-thiadiazole derivatives.[1][2]

Synthesis of 1-Isobutyrylthiosemicarbazide (Intermediate)

Materials:

-

Isobutyric acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide in the anhydrous solvent.

-

Slowly add an equimolar amount of isobutyric acid to the solution.

-

To this mixture, add the dehydrating agent (e.g., POCl₃ or PPA) dropwise under cooling in an ice bath to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to ensure the completion of the acylation.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice-cold water or a basic solution to precipitate the crude product and neutralize the acid.

-

The solid precipitate of 1-isobutyrylthiosemicarbazide is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Synthesis of this compound

Materials:

-

1-Isobutyrylthiosemicarbazide

-

Concentrated Sulfuric Acid (H₂SO₄) or another strong acid catalyst

-

Ethanol (as a solvent, optional)

Procedure:

-

The purified 1-isobutyrylthiosemicarbazide is carefully added to an excess of cold, concentrated sulfuric acid with stirring. The reaction is often exothermic and should be controlled by cooling.

-

The mixture is then heated, typically in a water bath, for a specific period to facilitate the cyclodehydration. The optimal temperature and reaction time would need to be determined empirically.

-

The reaction progress can be monitored by TLC.

-

After the cyclization is complete, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

-

The acidic solution is then neutralized with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until the product precipitates.

-

The crude this compound is collected by filtration, washed thoroughly with water to remove any inorganic salts, and dried.

-

The final product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture).

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. It is important to note that specific values from the literature for this exact compound are limited; therefore, this table serves as a template for the characterization data that should be collected.

| Parameter | 1-Isobutyrylthiosemicarbazide | This compound |

| Molecular Formula | C₅H₁₁N₃OS | C₅H₈N₂OS |

| Molecular Weight | 161.23 g/mol | 144.20 g/mol |

| Appearance | White to off-white solid | White to pale yellow solid |

| Melting Point (°C) | To be determined experimentally | To be determined experimentally |

| Yield (%) | Typically > 70% | Typically 60-80% |

| ¹H NMR (δ, ppm) | Signals for isopropyl protons, NH protons | Signals for isopropyl protons, NH proton |

| ¹³C NMR (δ, ppm) | Resonances for isopropyl carbons, C=O, C=S | Resonances for isopropyl carbons, C=N, C-O |

| IR (ν, cm⁻¹) | Bands for N-H, C=O, C=S stretching | Bands for N-H, C=N, C-O stretching |

| Mass Spec (m/z) | Expected molecular ion peak | Expected molecular ion peak |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the initial reactants to the final, characterized product.

Conclusion

The synthesis of this compound is readily achievable through the reliable and well-documented method of acylthiosemicarbazide formation followed by acid-catalyzed cyclization. This guide provides a comprehensive framework for researchers to approach this synthesis, outlining the necessary steps, expected data, and logical workflow. Further optimization of reaction conditions may be necessary to achieve high yields and purity, which is a standard practice in synthetic organic chemistry.

References

An In-depth Technical Guide to the Properties of 5-Isopropyl-1,3,4-thiadiazol-2-ol (CAS 84352-67-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of the heterocyclic compound 5-Isopropyl-1,3,4-thiadiazol-2-ol, identified by CAS number 84352-67-0. Due to the limited publicly available data specific to this compound, this guide also incorporates information from closely related 1,3,4-thiadiazole derivatives to infer potential characteristics and areas for future research. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document summarizes the available physicochemical data, proposes synthetic routes, and outlines potential experimental protocols for biological evaluation. Furthermore, it visualizes hypothetical experimental workflows and a generalized signaling pathway relevant to this class of compounds.

Chemical and Physical Properties

While specific experimental data for this compound is scarce, its basic properties have been identified. The compound belongs to the 5-membered heterocycle family, specifically the 1,3,4-thiadiazoles.

| Property | Value | Source |

| CAS Number | 84352-67-0 | N/A |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C5H8N2OS | [1] |

| Molecular Weight | 144.19 g/mol | [1] |

| Purity | Typically available at ≥95.0% | [2][3] |

Note: Further characterization is required to determine experimental values for properties such as melting point, boiling point, solubility, and pKa.

Synthesis and Characterization

A definitive, published synthetic protocol for this compound was not found in the reviewed literature. However, general methods for the synthesis of 5-substituted-1,3,4-thiadiazol-2-ol and related thiol derivatives are well-established. A plausible synthetic approach is outlined below.

Proposed Synthetic Pathway

A common method for synthesizing the 1,3,4-thiadiazole ring involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives.

Caption: Proposed synthesis of this compound.

Experimental Protocol for Synthesis (Hypothetical)

-

Preparation of Reactants: In a round-bottom flask, dissolve isobutyric acid (1 equivalent) and thiosemicarbazide (1 equivalent) in a suitable solvent like ethanol.

-

Cyclization: Add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) dropwise to the cooled reaction mixture.

-

Reflux: Heat the mixture under reflux for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isopropyl group (a doublet and a septet) and the hydroxyl proton. |

| ¹³C NMR | Resonances for the isopropyl carbons and the carbons of the thiadiazole ring. |

| FT-IR | Characteristic peaks for O-H stretching, C=N stretching, and C-S stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (144.19 m/z). |

Potential Biological Activities and Experimental Evaluation

Derivatives of 1,3,4-thiadiazole have been extensively studied for a variety of biological activities. It is plausible that this compound may exhibit similar properties.

Antimicrobial Activity

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for MIC determination.

Anticancer Activity

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is unknown. However, based on the activities of related compounds, several signaling pathways could be implicated in its potential anticancer effects. For instance, some 1,3,4-thiadiazole derivatives have been shown to interfere with key cellular signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.

Caption: Generalized signaling pathway for 1,3,4-thiadiazoles.

Conclusion and Future Directions

This compound is a compound with limited available data. However, its structural similarity to other biologically active 1,3,4-thiadiazoles suggests it may be a valuable candidate for further investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a reliable and scalable synthetic route and fully characterizing the compound using modern analytical techniques.

-

Broad Biological Screening: Evaluating its activity against a wide range of biological targets, including various bacterial and fungal strains, and a panel of cancer cell lines.

-

Mechanism of Action Studies: If significant biological activity is observed, elucidating the underlying mechanism of action and identifying the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand the relationship between chemical structure and biological activity, which can guide the design of more potent and selective compounds.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound and provides a roadmap for future studies.

References

Physicochemical Properties of 5-isopropyl-1,3,4-thiadiazol-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of various substituents onto the thiadiazole ring allows for the fine-tuning of its physicochemical and biological characteristics. This technical guide focuses on 5-isopropyl-1,3,4-thiadiazol-2-ol, a derivative with potential for further exploration in drug discovery. Due to the limited availability of direct experimental data for this specific analogue, this document provides a comprehensive overview based on established knowledge of related 1,3,4-thiadiazole derivatives, predicted properties, and standardized experimental methodologies.

Of particular note is the potential for tautomerism in 2-hydroxy-1,3,4-thiadiazoles. The molecule can exist in equilibrium between the -ol (enolic) form and a keto (thiadiazolin-2-one) form. This equilibrium can be influenced by the solvent and solid-state packing, which in turn affects the compound's properties and biological interactions.

Physicochemical Properties

| Property | Predicted Value for this compound | Experimental Value for 5-isopropyl-1,3,4-thiadiazole-2-thiol[1] | Experimental Value for 5-isopropyl-1,3,4-thiadiazol-2-amine |

| IUPAC Name | This compound | 5-isopropyl-1,3,4-thiadiazole-2-thiol | 5-isopropyl-1,3,4-thiadiazol-2-amine |

| Molecular Formula | C₅H₈N₂OS | C₅H₈N₂S₂ | C₅H₉N₃S |

| Molecular Weight ( g/mol ) | 144.19 | 160.26 | 143.21 |

| CAS Number | Not available | 37663-52-8 | 27115-74-8 |

| Predicted pKa | ~ 6.5 - 7.5 (acidic, enolic OH) | Not available | Not available |

| Predicted LogP | ~ 1.0 - 1.5 | Not available | Not available |

| Predicted Solubility | Moderately soluble in polar organic solvents, low in water | Unconfirmed solubility, moderate lipophilicity[1] | Not available |

| Appearance | Predicted to be a crystalline solid | Crystalline solid | Not available |

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of this compound, adapted from established methods for related 1,3,4-thiadiazole derivatives.

Synthesis of this compound

This protocol is based on the cyclization of a thiosemicarbazide precursor.

Materials:

-

Isobutyryl chloride

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or a similar dehydrating agent

-

Pyridine or other suitable base

-

Ethanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Synthesis of N-isobutyrylthiosemicarbazide:

-

Dissolve thiosemicarbazide in a suitable solvent like pyridine or DCM with a base.

-

Cool the solution in an ice bath.

-

Slowly add isobutyryl chloride dropwise with constant stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-isobutyrylthiosemicarbazide.

-

-

Cyclization to this compound:

-

To the crude N-isobutyrylthiosemicarbazide, add a dehydrating agent like phosphorus oxychloride slowly at 0 °C.

-

Heat the mixture under reflux for a specified time, monitoring the reaction by TLC.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The expected spectrum would show a septet for the isopropyl CH proton and a doublet for the two methyl groups. The position of the OH proton signal will be solvent-dependent and may be broad.

-

¹³C NMR: The spectrum should show signals for the two carbons of the thiadiazole ring, with the carbon attached to the oxygen being more deshielded. Signals for the isopropyl group carbons will also be present.

2. Infrared (IR) Spectroscopy:

-

Acquire the spectrum using a KBr pellet or as a thin film.

-

Look for a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretch.

-

Characteristic C=N and C-S stretching vibrations of the thiadiazole ring are expected in the 1600-1650 cm⁻¹ and 600-800 cm⁻¹ regions, respectively.

-

If the keto tautomer is present, a C=O stretch will be observed around 1680-1720 cm⁻¹.

3. Mass Spectrometry (MS):

-

Use a suitable ionization technique (e.g., ESI or EI).

-

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

-

Analyze the fragmentation pattern to confirm the structure.

Visualizations

Synthesis Workflow

Caption: General synthetic workflow for this compound.

Potential Signaling Pathway

The 1,3,4-thiadiazole scaffold is known to be a part of molecules that can inhibit various protein kinases. For instance, some thiadiazole derivatives have been shown to inhibit the Akt signaling pathway, which is crucial in cancer cell survival and proliferation. The following diagram illustrates a hypothetical mechanism by which a 1,3,4-thiadiazole derivative could interfere with this pathway.

Caption: Hypothetical inhibition of the Akt signaling pathway.

Conclusion

While direct experimental data for this compound remains to be published, this guide provides a solid foundation for researchers interested in its synthesis, characterization, and potential biological evaluation. The provided protocols are based on well-established chemical principles for this class of compounds. The potential for this molecule to interact with key cellular signaling pathways, such as the Akt pathway, underscores its relevance for further investigation in drug discovery and development. Future studies should focus on obtaining empirical data to validate the predicted properties and explore the full therapeutic potential of this and related 1,3,4-thiadiazole derivatives.

References

The Multifaceted Biological Activities of 1,3,4-Thiadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, consistently featuring in a diverse array of biologically active compounds. This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural mimicry allows 1,3,4-thiadiazole derivatives to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising therapeutic agents.

Anticancer Activity: Targeting Key Signaling Pathways

1,3,4-Thiadiazole derivatives have demonstrated significant potential as anticancer agents by interfering with critical cellular processes such as cell proliferation, apoptosis, and angiogenesis.[2] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.

Inhibition of Receptor Tyrosine Kinases: The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[3][4] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for anticancer drug development. Several 1,3,4-thiadiazole derivatives have been shown to be potent inhibitors of EGFR.[5] The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and RAS/RAF/MAPK pathways, which ultimately promote cell survival and proliferation.[3][4] 1,3,4-thiadiazole-based inhibitors can block this signaling cascade, leading to cell cycle arrest and apoptosis.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that is frequently hyperactivated in cancer.[6][7][8] This pathway regulates a multitude of cellular processes, including cell growth, survival, and metabolism. 1,3,4-Thiadiazole derivatives can exert their anticancer effects by inhibiting key components of this pathway, such as PI3K itself or the downstream kinase Akt.[9][10] Inhibition of the PI3K/Akt pathway can induce apoptosis and sensitize cancer cells to other therapeutic agents.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of 1,3,4-thiadiazole derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| ST10 | MCF-7 (Breast) | 49.6 | [11] |

| ST10 | MDA-MB-231 (Breast) | 53.4 | [11] |

| ST8 | MCF-7 (Breast) | 56.4 | [11] |

| Derivative 55-57 | MCF-7 (Breast) | 1.01–2.04 | [1] |

| Compound 77 | HepG-2 (Liver) | 84.9 ± 5.9 | [1] |

| Compound 77 | MCF-7 (Breast) | 63.2 ± 2.9 | [1] |

| Imidazothiadiazole 43c | Hs27 (Normal) | 31.45 | [5] |

| Imidazothiadiazole 43d | Normal Cells | 2.36 | [5] |

| Compound 22d | MCF-7 (Breast) | 1.52 | [5] |

| Compound 22d | HCT-116 (Colon) | 10.3 | [5] |

| Compound 8a | Various Cancer Cell Lines | 1.62–4.61 | [5] |

Antimicrobial Activity: A Broad Spectrum of Action

1,3,4-Thiadiazole derivatives exhibit a wide range of antimicrobial activities against various pathogenic bacteria and fungi.[12][13] Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The Kirby-Bauer disk diffusion method is also frequently used for preliminary screening.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 14a | Bacillus polymyxa | 2.5 | [12] |

| Unnamed Derivative | Staphylococcus epidermidis | 31.25 | [12] |

| Unnamed Derivative | Micrococcus luteus | 15.63 | [12] |

| Compound 37 & 38 | Bacillus subtilis | 1000 | [12] |

| Compound 38 | Escherichia coli | 1000 | [12] |

| Ciprofloxacin (Standard) | Bacillus subtilis / Escherichia coli | 25 | [12] |

| Naphthofuran Derivative 14a, 14b | Pseudomonas aeruginosa | 0.2 | [14] |

| Naphthofuran Derivative 14a, 14b | Bacillus subtilis | 0.2 | [14] |

| 1,3,4-oxadiazole-1,3,4-thiadiazole 50a-c | Candida strains | 0.78–3.12 | [14] |

Experimental Protocols

Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles from Thiosemicarbazide

A common and efficient method for the synthesis of the 1,3,4-thiadiazole ring is the cyclization of thiosemicarbazides with various reagents.[15][16]

General Procedure:

-

A mixture of a carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.

-

A dehydrating/cyclizing agent, such as concentrated sulfuric acid or phosphorus oxychloride, is added cautiously to the mixture.

-

The reaction mixture is heated under reflux for a specified period (typically 1-4 hours).

-

After cooling, the reaction mixture is poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2,5-disubstituted-1,3,4-thiadiazole.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test

This method is used to determine the susceptibility of bacteria to various antimicrobial compounds.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly streak the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of the 1,3,4-thiadiazole derivative onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 16-18 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Conclusion

The 1,3,4-thiadiazole nucleus continues to be a highly privileged scaffold in the design and development of novel therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it an attractive target for further investigation. The data and protocols presented in this guide highlight the significant potential of 1,3,4-thiadiazoles in the fields of oncology and infectious diseases. Future research efforts should focus on optimizing the structure-activity relationships of these compounds to enhance their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of new and effective drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. static.sites.sbq.org.br [static.sites.sbq.org.br]

Spectroscopic data for 5-isopropyl-1,3,4-thiadiazol-2-ol

An In-depth Technical Guide to the Spectroscopic Data of 5-isopropyl-1,3,4-thiadiazol-2-ol

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to the tautomeric nature of this compound, spectroscopic data may also reflect the presence of its thiol form, 5-isopropyl-1,3,4-thiadiazole-2-thiol. This document summarizes the available spectroscopic data, outlines detailed experimental protocols for its characterization, and presents a general workflow for its synthesis and analysis.

Spectroscopic Data

The spectroscopic data for this compound and its tautomer are crucial for its identification and characterization. The following tables summarize the expected and reported spectroscopic features based on data from analogous compounds and general principles of spectroscopy.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H-NMR | |||

| -CH(CH₃)₂ | 3.0 - 3.5 | Septet | The methine proton of the isopropyl group. |

| -CH(CH₃)₂ | 1.2 - 1.5 | Doublet | The two methyl groups of the isopropyl substituent. |

| -OH / -SH | Variable | Broad Singlet | The chemical shift is highly dependent on solvent, concentration, and temperature. This signal may exchange with D₂O. |

| ¹³C-NMR | |||

| C2 (C-OH/C=S) | 160 - 180 | - | The carbon of the thiadiazole ring bearing the hydroxyl or thiol group. Thione form (C=S) will be more downfield. |

| C5 (C-isopropyl) | 150 - 170 | - | The carbon of the thiadiazole ring attached to the isopropyl group. |

| -CH(CH₃)₂ | 30 - 40 | - | The methine carbon of the isopropyl group. |

| -CH(CH₃)₂ | 20 - 25 | - | The methyl carbons of the isopropyl group. |

Note: NMR data is predicted based on the analysis of similar 1,3,4-thiadiazole derivatives. The exact chemical shifts can vary depending on the solvent and experimental conditions.[1]

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200 - 3600 | Broad | Present in the -ol tautomer. |

| N-H Stretch | 3100 - 3500 | Medium | May be present in the thiol tautomer due to tautomerization involving the ring nitrogen. |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong | From the isopropyl group. |

| C=N Stretch | 1600 - 1650 | Medium-Strong | Characteristic of the thiadiazole ring. |

| C=S Stretch | 1050 - 1250 | Medium-Strong | Indicative of the thione tautomer. |

| C-O Stretch | 1200 - 1300 | Strong | Present in the -ol tautomer. |

Note: The presence and relative intensities of O-H, N-H, and C=S bands can provide insight into the predominant tautomeric form in the sample.[2][3]

Table 3: Mass Spectrometry (MS) Data

| Ion | Expected m/z | Notes |

| [M]⁺ | 144.04 | Molecular ion for C₅H₈N₂OS. |

| [M+H]⁺ | 145.05 | Protonated molecular ion, common in ESI and CI. |

| Fragmentation | Various | Fragmentation patterns would likely involve the loss of the isopropyl group or cleavage of the thiadiazole ring. |

Note: The molecular weight of this compound is 144.19 g/mol .[4] High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.[5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often suitable for heterocyclic compounds which may have limited solubility in other solvents.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H-NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

¹³C-NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Two-Dimensional (2D) NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.[6]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for functional groups as listed in Table 2.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the compound and to study its fragmentation pattern.

Instrumentation: A mass spectrometer, for example, coupled with a liquid chromatography system (LC-MS) or with a direct infusion source, using an ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation (for LC-MS with ESI):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.

Data Acquisition (ESI):

-

The sample solution is introduced into the ESI source where it is nebulized and ionized.

-

Mass spectra are typically acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed.[7] This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Data Analysis:

-

The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the molecular weight.

-

High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition by measuring the m/z to several decimal places.[5]

-

The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the structure of the molecule.

Workflow and Pathway Visualizations

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of 5-substituted-1,3,4-thiadiazol-2-ol derivatives.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. 5-Methyl-1,3,4-thiadiazol-2-ol | 84352-65-8 | Benchchem [benchchem.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 5-isopropyl-1,3,4-thiadiazol-2-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-isopropyl-1,3,4-thiadiazol-2-ol is a heterocyclic compound belonging to the 1,3,4-thiadiazole class. Derivatives of this scaffold have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A thorough understanding of the physicochemical properties, particularly solubility, is paramount for the successful development of any potential therapeutic agent. Solubility influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

This technical guide provides an overview of the predicted solubility of this compound and outlines general experimental protocols for its determination. Due to a lack of publicly available experimental data for this specific molecule, this guide also discusses the solubility of structurally related 1,3,4-thiadiazole derivatives to provide a comparative context.

Predicted Physicochemical Properties and Solubility

Computational models provide initial estimates of a compound's physicochemical properties, which are valuable in the early stages of research. The predicted properties for this compound are summarized below.

| Property | Predicted Value | Source |

| Molecular Weight | 144.2 g/mol | ChemSpider |

| pKa (acidic) | 5.35 | ChemAxon |

| LogP | 1.3 | ChemAxon |

| Water Solubility | 1.86 g/L | US EPA EPI Suite |

Note: These values are computationally predicted and require experimental verification.

General Experimental Protocols for Solubility Determination

Precise and reproducible experimental methods are crucial for determining the solubility of a compound. The following are standard protocols applicable to a compound like this compound.

This method is considered the gold standard for determining thermodynamic equilibrium solubility.

Methodology:

-

Preparation: A supersaturated solution of the test compound is prepared by adding an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, water, ethanol) in a sealed vial.

-

Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Standard Curve: A standard curve of the compound at known concentrations is prepared in the same solvent to ensure accurate quantification.

Caption: Workflow for Thermodynamic Solubility Assay.

This method is often used in early drug discovery for rapid screening of a large number of compounds. It measures the solubility of a compound precipitating out of a solution.

Methodology:

-

Stock Solution: A concentrated stock solution of the test compound is prepared in an organic solvent (e.g., DMSO).

-

Dilution: A small aliquot of the stock solution is added to the aqueous buffer of interest (e.g., PBS).

-

Incubation: The solution is incubated for a short period (e.g., 1-2 hours) at a specific temperature.

-

Precipitate Removal: Any precipitate formed is removed by filtration.

-

Quantification: The concentration of the compound remaining in the solution is quantified, typically by HPLC-UV or LC-MS/MS.

Biological Context: Relevance of 1,3,4-Thiadiazoles

While specific signaling pathways for this compound are not yet elucidated, the broader class of 2,5-disubstituted 1,3,4-thiadiazoles has been investigated for various biological activities. For instance, some derivatives have been shown to act as inhibitors of enzymes such as carbonic anhydrase or kinases, which are implicated in various diseases. The potential interaction of such a compound with a generic kinase signaling pathway is illustrated below.

Caption: Potential Interaction with a Kinase Pathway.

Conclusion

The solubility of this compound is a critical parameter that requires experimental determination for its advancement in any research and development pipeline. While computational predictions offer a preliminary insight, rigorous experimental validation using established protocols such as the shake-flask method is essential. Further investigation into the biological activities of this compound will help to elucidate its specific molecular targets and signaling pathways, paving the way for potential therapeutic applications. The methodologies and comparative context provided in this guide aim to support researchers in these endeavors.

Tautomeric Forms of 5-isopropyl-1,3,4-thiadiazol-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric forms of 5-isopropyl-1,3,4-thiadiazol-2-ol. The 1,3,4-thiadiazole scaffold is a crucial pharmacophore in medicinal chemistry, and understanding its tautomeric behavior is paramount for drug design, synthesis, and biological activity assessment. This document details the structural aspects of the predominant tautomers, explores the influence of environmental factors on the tautomeric equilibrium, outlines key experimental protocols for their characterization, and presents available quantitative data from analogous compounds to inform research and development efforts.

Introduction to Tautomerism in 5-substituted-1,3,4-thiadiazol-2-ols

This compound is a heterocyclic compound that can exist in two primary tautomeric forms: the enol form (this compound) and the more stable keto or thione form (5-isopropyl-1,3,4-thiadiazole-2(3H)-thione). The equilibrium between these two forms is dynamic and can be influenced by various factors, including the solvent, temperature, and the electronic nature of the substituent at the 5-position. In the solid state and in many solutions, the thione form is generally considered to be the predominant tautomer for 2-hydroxy-1,3,4-thiadiazole derivatives.

The ability of the compound to exist in different tautomeric forms has significant implications for its biological activity, as the different forms may exhibit distinct physicochemical properties, such as hydrogen bonding capabilities, lipophilicity, and molecular geometry, which in turn affect their interaction with biological targets.

The Tautomeric Equilibrium

The equilibrium between the enol and thione forms is a prototropic tautomerism, involving the migration of a proton and the shifting of a double bond.

Caption: Tautomeric equilibrium between the enol and thione forms.

Experimental Protocols for Tautomer Characterization

The study of tautomerism in 5-substituted-1,3,4-thiadiazol-2-ols relies on a combination of spectroscopic and computational methods.

Spectroscopic Methods

3.1.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating tautomeric equilibria in solution. The enol and thione forms typically exhibit distinct absorption maxima. By recording spectra in solvents of varying polarity, the shift in equilibrium can be observed. Generally, the keto form is favored in nonpolar solvents, while the enol form may be more prevalent in polar solvents.[1][2]

-

Protocol:

-

Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., hexane, chloroform, dichloromethane, acetonitrile, ethanol, water).

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Analyze the spectra for the appearance and disappearance of bands corresponding to the different tautomers.

-

The relative intensities of the absorption bands can be used to estimate the ratio of the tautomers in each solvent.

-

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The C=O stretching vibration of the thione form and the O-H and C=N stretching vibrations of the enol form give rise to characteristic absorption bands.

-

Protocol:

-

Acquire the IR spectrum of the solid compound (e.g., using a KBr pellet or ATR).

-

Acquire IR spectra of the compound in solution using a suitable solvent and cell.

-

Identify the characteristic absorption bands for the C=S (thione), C=O (if keto tautomer is considered), N-H, and O-H stretching vibrations. The presence and relative intensity of these bands indicate the predominant tautomeric form.

-

3.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise structure of the tautomers. The chemical shifts of the protons and carbons in the vicinity of the tautomeric functional groups are particularly informative.

-

Protocol:

-

Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra.

-

In the ¹H NMR spectrum, look for the presence of a broad signal for the N-H proton of the thione form or a sharper signal for the O-H proton of the enol form.

-

In the ¹³C NMR spectrum, the chemical shift of the C2 carbon is a key indicator: a signal in the region of ~180-200 ppm is characteristic of a C=S (thione) carbon, whereas a signal further upfield would be expected for a C-O carbon in the enol form.

-

Computational Methods

Density Functional Theory (DFT) calculations are frequently employed to complement experimental data. These calculations can predict the relative stabilities of the tautomers in the gas phase and in different solvents, as well as their theoretical spectroscopic properties (IR frequencies, NMR chemical shifts).

-

Protocol:

-

Build the 3D structures of both the enol and thione tautomers.

-

Perform geometry optimization and frequency calculations using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

-

Calculate the relative electronic energies of the optimized structures to determine the more stable tautomer.

-

Simulate the IR and NMR spectra for each tautomer and compare them with the experimental data.

-

Quantitative Data on Tautomeric Equilibrium

Table 1: Solvent Effects on the Tautomeric Equilibrium of Analogous 1,3,4-Thiadiazole Derivatives

| Solvent | Polarity (Dielectric Constant) | Predominant Tautomer (Observed in Analogs) | Reference |

| Chloroform | 4.81 | Keto (Thione) | [1][2] |

| Dichloromethane | 8.93 | Keto (Thione) | [1][2] |

| Acetonitrile | 37.5 | Both forms may be present | [1][2] |

| Ethanol | 24.5 | Enol | [1][2] |

| DMSO | 46.7 | Enol | [1][2] |

Note: The data presented is generalized from studies on similar 1,3,4-thiadiazole structures and serves as a predictive guide.

Table 2: Characteristic Spectroscopic Data for Tautomeric Forms of 5-Substituted-1,3,4-thiadiazol-2-ols

| Spectroscopic Technique | Thione (Keto) Form | Enol (Thiol) Form |

| IR (cm⁻¹) | ~1650-1700 (C=O), ~3100-3300 (N-H) | ~3200-3600 (O-H, broad), ~1600-1650 (C=N) |

| ¹³C NMR (ppm) | ~180-200 (C=S) | ~150-160 (C-O) |

| ¹H NMR (ppm) | ~10-14 (N-H, broad) | ~8-12 (O-H) |

Logical Workflow for Tautomer Investigation

The following diagram illustrates a typical workflow for the comprehensive investigation of tautomerism in a novel 5-substituted-1,3,4-thiadiazol-2-ol.

Caption: Experimental and computational workflow for tautomer analysis.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, with the thione form generally being the more stable tautomer. The equilibrium between the enol and thione forms is dynamic and highly sensitive to the surrounding environment, particularly the polarity of the solvent. A multi-faceted approach, combining spectroscopic techniques such as UV-Vis, IR, and NMR with computational methods, is essential for the comprehensive characterization of these tautomers. For drug development professionals, a thorough understanding of this tautomeric behavior is indispensable for predicting and optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates based on the 1,3,4-thiadiazole scaffold. Further research to obtain specific quantitative data for the 5-isopropyl derivative is warranted to build upon the foundational knowledge of this important class of heterocyclic compounds.

References

The Obscure Precursor: An In-depth Technical Guide to the Discovery and History of 5-Isopropyl-1,3,4-thiadiazol-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Within this important class of heterocyclic compounds, 5-Isopropyl-1,3,4-thiadiazol-2-ol represents a key, albeit less-studied, intermediate. Its significance lies primarily in its role as a precursor to the more extensively investigated 2-thiol and 2-amino analogues. This technical guide delves into the discovery and history of this compound, navigating the landscape of its synthesis, tautomeric nature, and the broader biological context of 2-hydroxy-1,3,4-thiadiazoles. Due to the limited direct research on this specific "-ol" derivative, this paper also draws upon data from closely related analogues to provide a comprehensive overview.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of synthetic methodologies for the 1,3,4-thiadiazole ring system. While a specific date for the initial synthesis of the 5-isopropyl derivative is not well-documented in prominent literature, the general synthesis of 2-hydroxy-1,3,4-thiadiazoles can be traced back to early explorations of heterocyclic chemistry.

The primary route to the 1,3,4-thiadiazole core often involves the cyclization of thiosemicarbazide or its derivatives with a variety of reagents.[4] The "-ol" or its tautomeric "-one" form typically arises from the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative, followed by hydrolysis or a similar transformation of an initial product, such as a 2-amino-1,3,4-thiadiazole.

Much of the historical and ongoing research has focused on the 2-thiol and 2-amino derivatives due to their versatile reactivity and pronounced biological activities. The 2-hydroxy derivatives are often synthesized as intermediates and are subsequently converted to these more stable or more active forms.

Tautomerism: The Hydroxy-Keto Equilibrium

A critical aspect of this compound is its existence in a tautomeric equilibrium with 5-Isopropyl-1,3,4-thiadiazol-2(3H)-one. This keto-enol tautomerism is a common feature of 2-hydroxy substituted five-membered heterocyclic rings. The equilibrium between the aromatic alcohol (-ol) form and the non-aromatic ketone (-one) form is influenced by factors such as the solvent, temperature, and the nature of the substituent at the 5-position.

Solid-state and solution-phase studies on analogous 2-hydroxy-1,3,4-thiadiazoles often indicate a predominance of the keto (thione) tautomer.[5][6]

Tautomeric equilibrium between the -ol and -one forms.

Synthesis and Experimental Protocols

General Synthetic Workflow

General synthetic workflow for this compound.

Experimental Protocol: General Synthesis of 2-Amino-5-alkyl-1,3,4-thiadiazoles

A widely applicable method for the synthesis of the 2-amino intermediate is the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.[7]

Materials:

-

Carboxylic acid (e.g., Isobutyric acid for the isopropyl derivative) (1 equivalent)

-

Thiosemicarbazide (1 equivalent)

-

Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (as catalyst and dehydrating agent)

-

Ice

-

Ammonia solution or sodium hydroxide solution (for neutralization)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of the carboxylic acid and thiosemicarbazide is cooled in an ice bath.

-

Phosphorus oxychloride is added dropwise with stirring, maintaining the low temperature.

-

After the addition is complete, the mixture is refluxed for a specified time (typically 1-2 hours).

-

The reaction mixture is then cooled and carefully poured onto crushed ice.

-

The resulting solution is neutralized with an ammonia or sodium hydroxide solution to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to yield the pure 2-amino-5-alkyl-1,3,4-thiadiazole.

Experimental Protocol: General Conversion of 2-Amino to 2-Hydroxy-1,3,4-thiadiazoles

The conversion of the 2-amino group to a hydroxyl group is a standard transformation in aromatic chemistry.[8]

Materials:

-

2-Amino-5-alkyl-1,3,4-thiadiazole (1 equivalent)

-

Concentrated hydrochloric acid

-

Sodium nitrite (NaNO₂) (1-1.2 equivalents)

-

Water

Procedure:

-

The 2-amino-5-alkyl-1,3,4-thiadiazole is dissolved in concentrated hydrochloric acid, and the solution is cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at this temperature for a period of time (e.g., 30 minutes) to ensure complete diazotization.

-

The solution containing the diazonium salt is then slowly added to boiling water, leading to the evolution of nitrogen gas and the formation of the 2-hydroxy derivative.

-

After cooling, the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 2-hydroxy-5-alkyl-1,3,4-thiadiazole. Further purification can be achieved by chromatography or recrystallization.

Quantitative Data

Specific quantitative data for this compound is scarce in the literature. However, data for related 2,5-disubstituted-1,3,4-thiadiazole derivatives can provide an indication of expected properties.

Table 1: General Physicochemical and Spectroscopic Data for 2,5-Disubstituted-1,3,4-thiadiazoles

| Property | Typical Value/Range | Method of Determination |

| Melting Point (°C) | 150 - 250 | Capillary Melting Point Apparatus |

| ¹H NMR (ppm) | ||

| Aromatic Protons | 7.0 - 8.5 | ¹H Nuclear Magnetic Resonance |

| Alkyl Protons | 1.0 - 4.0 | ¹H Nuclear Magnetic Resonance |

| ¹³C NMR (ppm) | ||

| Aromatic Carbons | 120 - 150 | ¹³C Nuclear Magnetic Resonance |

| Thiadiazole C2 | 160 - 170 | ¹³C Nuclear Magnetic Resonance |

| Thiadiazole C5 | 150 - 160 | ¹³C Nuclear Magnetic Resonance |

| IR (cm⁻¹) | ||

| C=N stretch | 1600 - 1650 | Infrared Spectroscopy |

| C-S stretch | 600 - 800 | Infrared Spectroscopy |

| O-H stretch (for -ol) | 3200 - 3600 (broad) | Infrared Spectroscopy |

| C=O stretch (for -one) | 1680 - 1720 | Infrared Spectroscopy |

Note: These are general ranges and the exact values for this compound would require experimental determination.

Biological Activities of 1,3,4-Thiadiazole Derivatives

While direct biological studies on this compound are not widely reported, the 1,3,4-thiadiazole nucleus is a well-established pharmacophore. Derivatives have shown a remarkable range of biological activities.[2][9]

-

Antimicrobial Activity: Many 1,3,4-thiadiazole derivatives exhibit potent antibacterial and antifungal properties.[10][11]

-

Anticancer Activity: The thiadiazole ring is present in several compounds investigated for their cytotoxic effects against various cancer cell lines.[7]

-

Anti-inflammatory Activity: Some derivatives have demonstrated significant anti-inflammatory effects.[12]

-

Antitubercular Activity: The 1,3,4-thiadiazole scaffold has been explored for the development of new antitubercular agents.[13]

The biological activity is highly dependent on the nature and position of the substituents on the thiadiazole ring. The presence of an isopropyl group at the 5-position and a hydroxyl group at the 2-position would confer specific lipophilicity and hydrogen bonding capabilities that could influence its interaction with biological targets.

Conclusion and Future Directions

This compound remains a relatively obscure member of the vast 1,3,4-thiadiazole family. Its primary significance in the current body of scientific literature is as a synthetic intermediate for more extensively studied thiol and amino derivatives. The historical context of its discovery is embedded in the broader development of synthetic routes to the 1,3,4-thiadiazole ring system.

A key chemical feature of this compound is its tautomeric equilibrium with the corresponding 2-one form, a characteristic that governs its reactivity and potential biological interactions. While detailed experimental protocols and quantitative data for this specific molecule are lacking, established synthetic methodologies for analogous compounds provide a clear pathway for its preparation and characterization.

The broad and potent biological activities of the 1,3,4-thiadiazole class of compounds suggest that this compound could possess interesting pharmacological properties. Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: A detailed and optimized synthesis of this compound, along with comprehensive spectroscopic and physicochemical characterization, is needed to establish a solid foundation for further studies.

-

Investigation of Tautomerism: Quantitative studies on the keto-enol tautomerism in different solvents and states would provide valuable insights into its chemical behavior.

-

Biological Screening: A thorough evaluation of the biological activities of this compound, including antimicrobial, anticancer, and anti-inflammatory assays, is warranted.

-

Derivative Synthesis: The hydroxyl group offers a reactive handle for the synthesis of novel derivatives, which could lead to the discovery of new bioactive compounds.

References

- 1. N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide () for sale [vulcanchem.com]

- 2. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]